

acute and chronic toxicity of 2-(2,4-Diaminophenoxy)ethanol sulfate

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Compound of Interest

Compound Name: 2-(2,4-Diaminophenoxy)ethanol sulfate

Cat. No.: B1323409

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An In-depth Technical Guide on the Acute and Chronic Toxicity of **2-(2,4-Diaminophenoxy)ethanol Sulfate**

Introduction

2-(2,4-Diaminophenoxy)ethanol sulfate (CAS No. 70643-20-8) is an aromatic amine salt primarily used as a coupler in permanent (oxidative) hair dye formulations.[1] As a cosmetic ingredient, its safety profile has been subject to rigorous evaluation by regulatory bodies such as the European Commission's Scientific Committee on Consumer Safety (SCCS) and the Cosmetic Ingredient Review (CIR) Expert Panel.[2][3][4] This technical guide provides a comprehensive overview of the acute and chronic toxicity of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant workflows for a scientific audience.

It is important to note that the majority of toxicological studies have been conducted on the dihydrochloride salt, 2-(2,4-Diaminophenoxy)ethanol HCl. However, regulatory bodies and scientific reviews widely consider the toxicological data to be applicable to the sulfate salt, as they are expected to possess comparable toxicological properties.[5][6][7]

Acute Toxicity

Acute toxicity studies assess the adverse effects occurring after a single, high-dose administration of a substance. For 2-(2,4-Diaminophenoxy)ethanol, these studies primarily

focus on oral exposure.

Oral LD50 Data

The median lethal dose (LD50) provides a quantitative measure of the acute lethality of a substance. Studies have established a moderate acute toxicity profile following oral ingestion.

[2][8]

Species	Strain	Route	LD50 (mg/kg bw)	Reference
Rat	Sprague-Dawley	Oral (gavage)	~1000	[3][8]
Rat	Not Specified	Oral	1000 - 1191	
Mouse	Swiss Albino	Oral	1160	
Mouse	Not Specified	Oral	1160 - 1760	[1]

Clinical Observations

In an acute oral toxicity study in rats receiving a 1000 mg/kg dose, mortality was observed within the first two days.[3][9] Clinical signs preceding death included hypoactivity, piloerection, lateral recumbency, and tonic-clonic convulsions.[3][6][8][10] Surviving animals fully recovered by the fifth day of the 14-day observation period.[3]

Dermal and Ocular Irritation

- Skin Irritation: The compound is considered slightly irritating to the skin when tested at a concentration of 4.0%.[5]
- Eye Irritation: A 4% aqueous solution was found to be practically non-irritating to the eyes of rabbits.[1][5] However, the neat (undiluted) substance is classified as a severe ocular irritant, causing reactions such as moderate to marked chemosis, redness, slight to moderate corneal opacification, and slight iridal lesions.[1][10]

Chronic and Subchronic Toxicity

Repeated dose toxicity studies are essential for evaluating the effects of long-term, lower-level exposure to a substance.

Subchronic Oral Toxicity Studies

Multiple subchronic studies have been conducted in rats and mice, establishing a No-Observed-Adverse-Effect Level (NOAEL).

Study Duration	Species	Dosing Method	Doses	NOAEL	Key Findings at Higher Doses	Reference
13-Week	Rat (Sprague-Dawley)	Oral Gavage	0, 4, 20, 100 mg/kg/day	20 mg/kg/day	Increased salivation, colored urine, traces of nitrites/bilirubin in urine, lower male body weight gain, hemosiderosis. Effects were not reversed after a 4-week recovery period.	
12-Week	Rat (F344)	Drinking Water	0, 0.01, 0.03, 0.05, 0.1, 0.2%	Not Established	Dose-dependent decrease in mean body weight gain; reduced feed consumption at 0.2%.	[3]

12-Week	Mouse (BDF1)	Drinking Water	0, 0.01, 0.03, 0.05, 0.1, 0.2%	Not Established	Reduced body weight gain in males and reduced feed consumption in both sexes at 0.1% and 0.2%.	[3][8]
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Carcinogenicity

Long-term carcinogenicity studies have been conducted to assess the tumor-forming potential of the substance. In a 104-week study, F344 rats were administered 2-(2,4-Diaminophenoxy)ethanol HCl in drinking water at concentrations corresponding to intake levels up to 35.5 mg/kg/day for males and 60.9 mg/kg/day for females.[8] The results of this and other carcinogenicity studies showed no evidence of carcinogenic effects.[1][5][9]

Skin Sensitization

Data from various assays indicate that the substance is a potential skin sensitizer. While one assessment judged it to produce low-level sensitization in humans, a maximization study and a Local Lymph Node Assay (LLNA) were positive.[5][9] Overall, it is considered a moderate skin sensitizer.[1][9]

Genotoxicity and Mutagenicity

A comprehensive battery of tests has been performed to evaluate the potential for 2-(2,4-Diaminophenoxy)ethanol to induce genetic damage. The results are generally considered mixed, though in vivo studies have not shown evidence of genotoxicity.[1][2][7]

Assay Type	System	Metabolic Activation	Result	Reference
Bacterial Reverse Mutation	S. typhimurium (Ames Test)	With and Without S9	Mostly Negative	[1][5][11]
S. typhimurium TA98, TA102	With S9	Positive (Statistically significant increase in revertants)	[6]	
Mammalian Cell Mutation	Chinese Hamster V79 Cells	Not Specified	Negative	[11]
Chromosomal Aberration	Human Lymphocytes	Not Specified	Positive (with 48h mitogen stimulation, but not 24h)	[1]
Unscheduled DNA Synthesis (UDS)	HeLa Cells	Not Specified	Negative	[11]
In Vivo Micronucleus	Mouse Bone Marrow	N/A (Oral)	Negative	[1][7]
In Vivo Dominant Lethal	Mouse	N/A (Dermal)	Negative	[1][12]

Reproductive and Developmental Toxicity

Developmental studies have been conducted to assess potential effects on embryofetal development.

- An oral study in rats and a dermal study in mice found no teratogenic effects.[1]
- In a separate prenatal developmental toxicity study in rats, maternal toxicity was observed at an oral dose of 125 mg/kg/day. This was associated with secondary fetal effects, including

weight deficits and delayed ossification.[1]

- The NOAEL for both maternal and developmental toxicity in this study was established at 20 mg/kg/day.

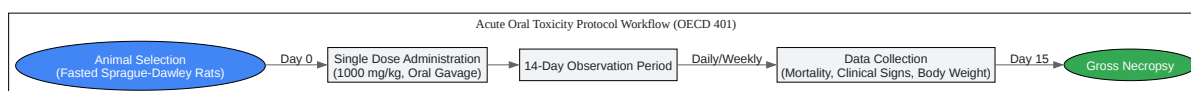
Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. The following sections describe the protocols for key experiments.

Acute Oral Toxicity (as per OECD TG 401)

This test provides information on health hazards likely to arise from a single oral exposure.

- Test System: Fasted Sprague-Dawley rats (typically 5 males and 5 females).[3][6][10]
- Test Substance Administration: A single dose of 1000 mg/kg body weight is administered by oral gavage.[3][10] The vehicle used is purified water.[3]
- Observation Period: Animals are observed for 14 days for signs of toxicity and mortality.[3][6][10]
- Data Collection: Clinical signs are recorded daily. Body weight is measured on days 1, 8, and 15. A full necropsy is performed on all animals at the end of the study.[6][10]



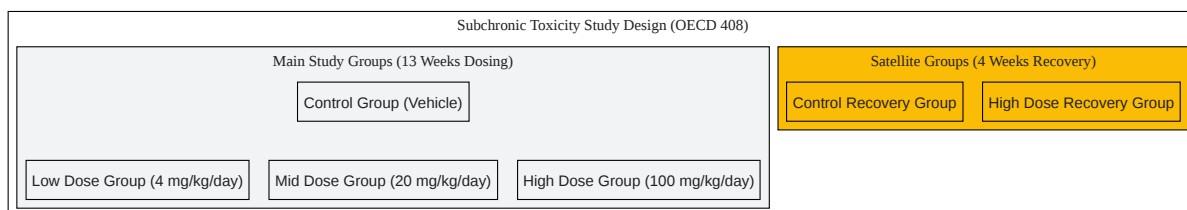
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Acute Oral Toxicity Protocol Workflow (OECD 401)

Subchronic Oral Toxicity (as per OECD TG 408)

This study design evaluates adverse effects from repeated daily exposure over a 13-week period.

- Test System: Sprague-Dawley rats (10 animals per sex per dose group).[6][8]
- Satellite Groups: Additional animals (e.g., 6 per sex) are included in the high-dose and control groups to be kept for a 4-week treatment-free recovery period.[6]
- Test Substance Administration: Daily oral gavage for 13 consecutive weeks at doses of 0, 4, 20, and 100 mg/kg/day.[8]
- Data Collection: Includes comprehensive monitoring of clinical signs, body weight, food/water consumption, hematology, clinical chemistry, urinalysis, and full histopathological examination of organs and tissues.

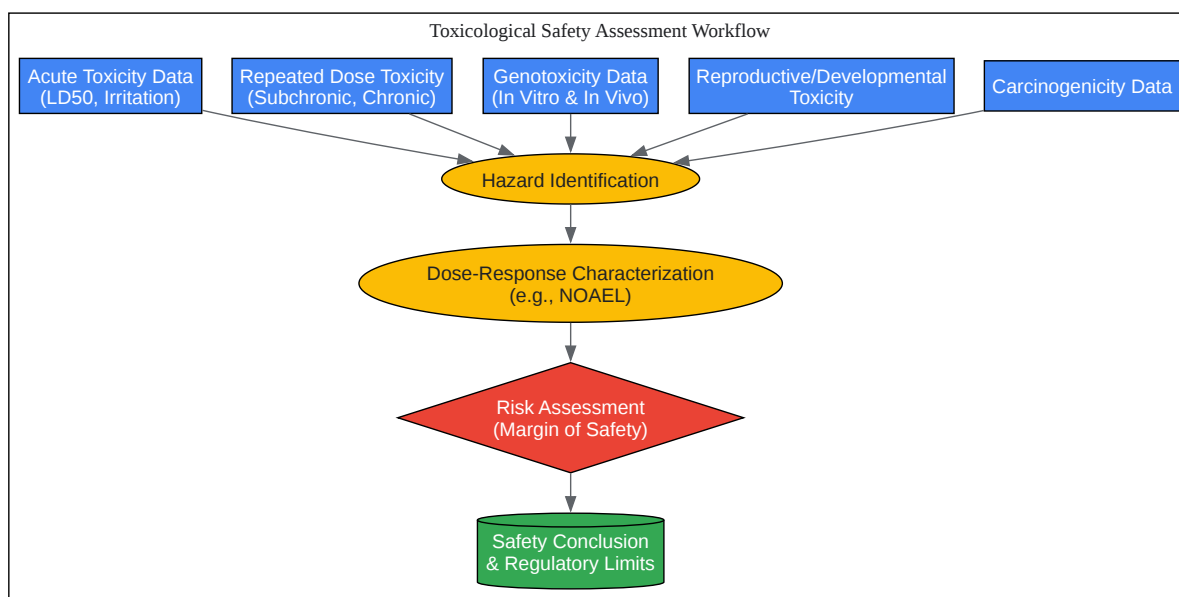


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Subchronic Toxicity Study Design (OECD 408)

Overall Safety Assessment Logic

The final safety conclusion for a cosmetic ingredient is not based on a single endpoint but is a weight-of-evidence approach integrating data from multiple toxicological areas.



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Toxicological Safety Assessment Workflow

Conclusion

2-(2,4-Diaminophenoxy)ethanol sulfate has been thoroughly evaluated for its toxicological profile. The data indicates moderate acute oral toxicity.[2] In subchronic studies, a clear NOAEL of 20 mg/kg/day has been established, with effects at higher doses related to reduced weight gain and clinical chemistry changes. The substance is not considered carcinogenic or a reproductive toxicant at relevant exposure levels, although maternal toxicity was observed at

high doses.[5] While in vitro genotoxicity tests have produced some mixed results, a range of in vivo assays have been negative.[1][7] It is considered a moderate skin sensitizer.[1][9]

Based on this comprehensive toxicological profile, regulatory bodies have concluded that 2-(2,4-Diaminophenoxy)ethanol and its salts are safe for use in oxidative hair dye products when formulated within specified concentration limits, typically up to 2.0% in the final on-head mixture.[2][3][6][13] This conclusion is contingent on the understanding of its potential as a skin sensitizer.

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